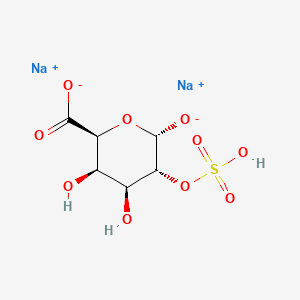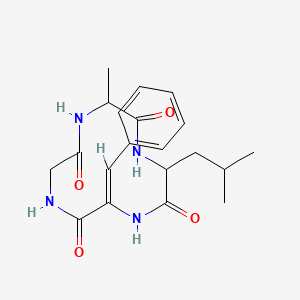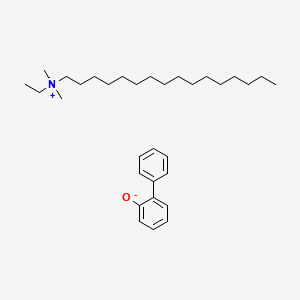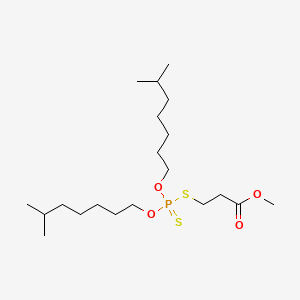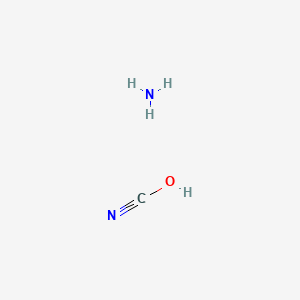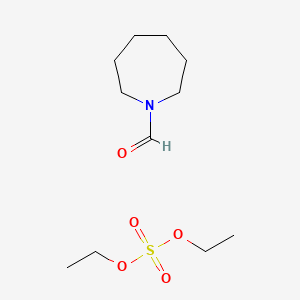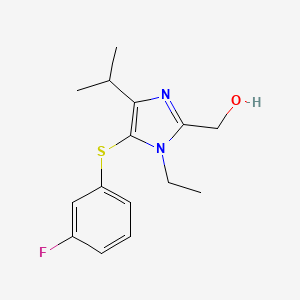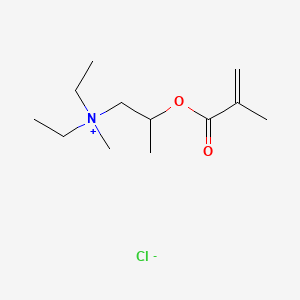
Dieicosyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dieicosyl phosphite is an organophosphorus compound characterized by the presence of two eicosyl (C20) groups attached to a phosphite moiety This compound is part of the broader class of phosphite esters, which are known for their reactivity and utility in various chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dieicosyl phosphite can be synthesized through the reaction of phosphorus trichloride with eicosanol in the presence of a base such as triethylamine. The general reaction scheme is as follows:
PCl3+3C20H41OH→(C20H41O)2P(O)H+2HCl+C20H41Cl
This reaction typically requires an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of environmentally benign catalysts, such as zinc(II) catalysts, can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Dieicosyl phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dieicosyl phosphate.
Reduction: It can be reduced to form secondary phosphine oxides.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Dieicosyl phosphate.
Reduction: Secondary phosphine oxides.
Substitution: Various alkyl or acyl phosphites.
Aplicaciones Científicas De Investigación
Dieicosyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: It can be used in the synthesis of prodrugs and other therapeutic agents.
Industry: It is employed as a stabilizer in polymer production and as an additive in lubricants and flame retardants
Mecanismo De Acción
The mechanism of action of dieicosyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can then participate in catalytic cycles. The phosphite moiety can also undergo hydrolysis to release phosphorous acid, which can further react with other substrates .
Comparación Con Compuestos Similares
- Diethyl phosphite
- Dimethyl phosphite
- Diphenyl phosphite
Comparison: Dieicosyl phosphite is unique due to its long eicosyl chains, which impart distinct physical and chemical properties compared to shorter-chain phosphites. These long chains can enhance the hydrophobicity and thermal stability of the compound, making it suitable for specialized applications in materials science and industrial chemistry .
Propiedades
Número CAS |
71850-75-4 |
|---|---|
Fórmula molecular |
C40H82O3P+ |
Peso molecular |
642.0 g/mol |
Nombre IUPAC |
di(icosoxy)-oxophosphanium |
InChI |
InChI=1S/C40H82O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-44(41)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3/q+1 |
Clave InChI |
CIBKDFOCUKQUGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




